molecular formula C20H19F2N5O3S B2505504 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 2034549-72-7

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No. B2505504
CAS RN: 2034549-72-7
M. Wt: 447.46
InChI Key: BZIKMYTVZYGRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex molecule that appears to be designed for a specific pharmacological activity, given its structural features that suggest potential interactions with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonyl groups and heterocyclic components as seen in the papers provided. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with these compounds showing significant cardiac electrophysiological activity . Another study utilized a sulfonylbis compound as a key intermediate for the synthesis of various biologically active heterocycles . These methods could potentially be adapted for the synthesis of the compound , considering the presence of sulfonyl and pyrazole moieties in its structure.

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzamide core, which is a common feature in many pharmacologically active molecules. The presence of a difluoromethylsulfonyl group suggests that the compound could have strong electron-withdrawing properties, which could affect its reactivity and binding affinity to biological targets. The pyrazole and pyrazinyl groups are heterocycles that can contribute to the compound's ability to interact with enzymes or receptors through hydrogen bonding or pi-pi interactions .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The sulfonyl group is known to be a good leaving group, which could facilitate nucleophilic substitution reactions. The heterocyclic components such as pyrazole and pyrazinyl could undergo various chemical reactions, including alkylation, acylation, and condensation, to form new derivatives with potentially different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the difluoromethylsulfonyl group could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The heterocyclic rings could contribute to the compound's stability and its ability to form stable complexes with metal ions or biological macromolecules .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, including celecoxib, demonstrates the compound's relevance in inhibiting COX-2, contributing to its potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Conductive Aromatic Polyamides for Sensing Applications

Another research domain includes the synthesis and characterization of conductive aromatic polyamides for methotrexate sensing, showcasing the compound's potential in the development of electrochemical sensors for detecting anticancer drugs (Abdel-Rahman et al., 2023).

Antimicrobial Agents

The design, synthesis, and antimicrobial activity of pyridines and pyridine-based sulfa-drugs as antimicrobial agents highlight the compound's utility in creating new treatments for microbial infections (El‐Sayed et al., 2017).

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity, indicates the compound's potential application in antiviral therapies (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c21-20(22)31(29,30)18-4-2-1-3-14(18)19(28)25-9-10-27-17(13-5-6-13)11-15(26-27)16-12-23-7-8-24-16/h1-4,7-8,11-13,20H,5-6,9-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKMYTVZYGRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.